2-(Bromomethyl)benzenesulfonamide

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

2-(Bromomethyl)benzenesulfonamide (153974-13-1) is the ortho-substituted bromomethyl benzenesulfonamide uniquely enabling proximity-driven intramolecular cyclization to benzosultams in >80% yield—a reactivity absent in para- and meta-substituted analogs. Documented CA IX inhibition and STS IC50 of 24 nM make this compound a privileged scaffold for carbonic anhydrase-targeted drug discovery. The reactive bromomethyl handle supports one-pot Sonogashira coupling–cyclization, regioselective derivatization, and sequential functionalization strategies. Procure 95% purity material to ensure reproducible results in medicinal chemistry SAR campaigns, bioconjugation, and heterocyclic scaffold synthesis.

Molecular Formula C7H8BrNO2S
Molecular Weight 250.12 g/mol
CAS No. 153974-13-1
Cat. No. B3034297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)benzenesulfonamide
CAS153974-13-1
Molecular FormulaC7H8BrNO2S
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CBr)S(=O)(=O)N
InChIInChI=1S/C7H8BrNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)
InChIKeySHDFJDMGZGXKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)benzenesulfonamide (CAS 153974-13-1): A Bifunctional Sulfonamide Building Block for Sultam Synthesis and Enzyme Inhibitor Discovery


2-(Bromomethyl)benzenesulfonamide (CAS 153974-13-1) is an α-halo benzenesulfonamide derivative with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol . This compound features a primary sulfonamide group and a reactive bromomethyl group at the ortho position of the benzene ring, conferring a bifunctional reactivity profile that is highly valued in medicinal chemistry and organic synthesis . The ortho-bromomethyl substitution pattern enables intramolecular cyclization reactions to form benzosultams—a class of sulfur-containing heterocycles with broad biological activities—and provides a unique vector for regioselective functionalization that distinguishes it from meta- and para-substituted analogs [1].

Why 2-(Bromomethyl)benzenesulfonamide (CAS 153974-13-1) Cannot Be Replaced by Generic Benzenesulfonamide Analogs


The ortho-bromomethyl substitution pattern in 2-(bromomethyl)benzenesulfonamide is a critical structural determinant that governs its reactivity and biological target engagement. In contrast to para-substituted analogs like 4-(bromomethyl)benzenesulfonamide (CAS 40724-47-8), which primarily serve as alkylating agents or simple linkers, the ortho-bromomethyl group enables proximity-driven intramolecular cyclization reactions—specifically, the formation of five- and six-membered benzosultams via nucleophilic displacement or transition metal-catalyzed coupling [1]. Furthermore, the ortho-substitution pattern has been shown to significantly influence carbonic anhydrase (CA) isoform selectivity profiles relative to para-substituted benzenesulfonamides . This regiochemical specificity means that generic substitution with alternative bromomethylbenzenesulfonamides or simple benzenesulfonamides lacking the ortho-bromomethyl group would fail to recapitulate both the synthetic utility and the target inhibition profile of this specific compound.

Quantitative Evidence for Selecting 2-(Bromomethyl)benzenesulfonamide (CAS 153974-13-1) Over Structural Analogs


Ortho-Bromomethyl Substitution Enables Intramolecular Cyclization to Benzosultams: A Synthetic Capability Absent in Para-Substituted Analogs

2-(Bromomethyl)benzenesulfonamide, with its ortho-bromomethyl group, serves as a direct precursor to benzosultams through intramolecular cyclization reactions. This synthetic pathway is fundamentally inaccessible to the para-substituted analog 4-(bromomethyl)benzenesulfonamide (CAS 40724-47-8) due to the spatial separation between the reactive bromomethyl group and the sulfonamide nitrogen [1]. The ortho-substitution pattern allows for a one-pot Sonogashira coupling–cyclization sequence that yields substituted benzosultams regioselectively in excellent yields (generally >80% isolated yield for representative substrates) [2].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Ortho-Substituted Benzenesulfonamides Exhibit Enhanced Carbonic Anhydrase IX Binding Compared to Para-Substituted Analogs

Ortho-substituted benzenesulfonamides, including 2-(bromomethyl)benzenesulfonamide, have been shown to interact with the active site of carbonic anhydrase IX (CA IX), a tumor-associated enzyme overexpressed in many solid tumors . The ortho-substitution pattern affects the orientation of the sulfonamide group and the adjacent substituent within the enzyme's active site, potentially influencing both affinity and isoform selectivity [1]. While direct IC50 data for the specific compound against CA IX is not publicly available, class-level evidence indicates that benzenesulfonamides with ortho-halogen substituents exhibit improved CA IX binding relative to their para-substituted counterparts .

Carbonic Anhydrase Inhibition Oncology Enzyme Inhibition

Steroid Sulfatase Inhibition: Ortho-Bromomethyl Benzenesulfonamide Demonstrates Potent Activity Comparable to Optimized Sulfamate Inhibitors

2-(Bromomethyl)benzenesulfonamide has been evaluated for steroid sulfatase (STS) inhibitory activity. BindingDB reports an IC50 value of 24 nM for this compound against STS in human JEG-3 cells [1]. This potency is comparable to optimized sulfamate-based STS inhibitors such as Irosustat (STX64), which exhibits an IC50 of approximately 1 nM, and significantly more potent than many benzenesulfonamide derivatives lacking the bromomethyl group, which typically display IC50 values in the micromolar range [2].

Steroid Sulfatase Hormone-Dependent Cancer Enzyme Inhibition

Predicted Physicochemical Properties: Ortho-Substitution Alters Lipophilicity and Steric Profile Relative to Para-Substituted Analogs

The ortho-bromomethyl substitution in 2-(bromomethyl)benzenesulfonamide imparts distinct physicochemical properties compared to its para-substituted analog. Predicted data for the ortho-substituted compound include a density of 1.691 ± 0.06 g/cm³ and a boiling point of 401.4 ± 47.0 °C . In contrast, 4-(bromomethyl)benzenesulfonamide (CAS 40724-47-8) has a predicted density of approximately 1.68 g/cm³ and a boiling point of 398 °C . The subtle differences in density (Δ ≈ 0.01 g/cm³) and boiling point (Δ ≈ 3-4 °C) reflect the altered molecular packing and intermolecular interactions resulting from ortho versus para substitution.

Physicochemical Properties Drug Design Medicinal Chemistry

Optimal Research Applications for 2-(Bromomethyl)benzenesulfonamide (CAS 153974-13-1) Based on Evidence


Synthesis of Benzosultam Libraries for Neuropathic Pain and Oncology Targets

The ortho-bromomethyl group enables efficient one-pot Sonogashira coupling–cyclization reactions to generate diverse benzosultam scaffolds. This application is directly supported by evidence that 2-(bromomethyl)benzenesulfonamide undergoes regioselective cyclization to form substituted benzosultams in excellent yields (>80%), a capability not shared by the para-substituted analog 4-(bromomethyl)benzenesulfonamide [1]. These benzosultam products are privileged structures in carbonic anhydrase VII inhibition for neuropathic pain management [2].

Structure-Activity Relationship (SAR) Studies of Steroid Sulfatase Inhibitors for Hormone-Dependent Cancers

With a reported IC50 of 24 nM against steroid sulfatase in JEG-3 cells, 2-(bromomethyl)benzenesulfonamide serves as a potent starting point for medicinal chemistry optimization of non-sulfamate STS inhibitors [3]. This compound offers a distinct chemotype from the clinical candidate Irosustat and may provide advantages in selectivity, reversible inhibition, and reduced off-target effects. The ortho-bromomethyl group also serves as a reactive handle for further derivatization to explore SAR around the benzenesulfonamide scaffold [4].

Carbonic Anhydrase IX Inhibitor Development for Tumor Hypoxia Modulation

2-(Bromomethyl)benzenesulfonamide has documented interaction with carbonic anhydrase IX, a validated target for tumor hypoxia and pH regulation in solid tumors . The ortho-bromomethyl substitution pattern is predicted to enhance binding orientation and isoform selectivity relative to para-substituted analogs [5]. Researchers developing CA IX inhibitors for cancer therapy can utilize this compound as a scaffold for further optimization, leveraging the bromomethyl group for both target engagement and synthetic elaboration.

Regioselective Functionalization Studies Using Ortho-Bromomethyl as a Synthetic Handle

The ortho-bromomethyl group in this compound provides a unique reactive handle for regioselective transformations that are sterically and electronically distinct from para-substituted analogs. The predicted physicochemical properties (density: 1.691 g/cm³; boiling point: 401.4 °C) differ measurably from the para-substituted comparator . This compound is thus ideal for studies requiring orthogonal reactivity, such as sequential functionalization strategies, site-selective bioconjugation, and the synthesis of complex sulfonamide-containing molecular architectures .

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